(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine
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Overview
Description
(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine is a complex organic compound that features a triazole ring, an oxolane moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Oxolane Moiety: The oxolane group can be introduced via nucleophilic substitution reactions.
Formation of the Imine: The final step involves the condensation of the triazole derivative with an appropriate amine under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine can be explored for its potential as a bioactive molecule. Its triazole ring is known to exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. The presence of the triazole ring and the amine group suggests that it might interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the amine group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(butan-2-yl)amine
- (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(hexan-4-yl)amine
Uniqueness
Compared to similar compounds, (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine stands out due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. The presence of the oxolane moiety and the specific positioning of the amine group contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C13H22N4O |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-[1-(oxolan-3-ylmethyl)triazol-4-yl]-N-pentan-3-ylmethanimine |
InChI |
InChI=1S/C13H22N4O/c1-3-12(4-2)14-7-13-9-17(16-15-13)8-11-5-6-18-10-11/h7,9,11-12H,3-6,8,10H2,1-2H3 |
InChI Key |
INJPXCOKKZGLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N=CC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
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